molecular formula C8H6BrN3O B1442272 5-(5-Bromopyridin-2-yl)-3-methyl-1,2,4-oxadiazole CAS No. 879883-63-3

5-(5-Bromopyridin-2-yl)-3-methyl-1,2,4-oxadiazole

Cat. No.: B1442272
CAS No.: 879883-63-3
M. Wt: 240.06 g/mol
InChI Key: CTNBHHKFCAFNSS-UHFFFAOYSA-N
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Description

5-(5-Bromopyridin-2-yl)-3-methyl-1,2,4-oxadiazole is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the 1,2,4-oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Bromopyridin-2-yl)-3-methyl-1,2,4-oxadiazole typically involves the reaction of 5-bromo-2-chloropyridine with 3-methyl-1,2,4-oxadiazole. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction conditions are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-(5-Bromopyridin-2-yl)-3-methyl-1,2,4-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield an aminopyridine derivative .

Mechanism of Action

The mechanism of action of 5-(5-Bromopyridin-2-yl)-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(3-methyl-1,2,4-oxadiazol-5-yl)benzene
  • 5-Bromo-2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophene

Uniqueness

5-(5-Bromopyridin-2-yl)-3-methyl-1,2,4-oxadiazole is unique due to its specific substitution pattern and the presence of both nitrogen and oxygen atoms in the oxadiazole ring. This gives it distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

5-(5-bromopyridin-2-yl)-3-methyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O/c1-5-11-8(13-12-5)7-3-2-6(9)4-10-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTNBHHKFCAFNSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80699491
Record name 5-Bromo-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80699491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879883-63-3
Record name 5-Bromo-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80699491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(5-Bromopyridin-2-yl)-3-methyl-1,2,4-oxadiazole
Reactant of Route 2
5-(5-Bromopyridin-2-yl)-3-methyl-1,2,4-oxadiazole
Reactant of Route 3
5-(5-Bromopyridin-2-yl)-3-methyl-1,2,4-oxadiazole
Reactant of Route 4
5-(5-Bromopyridin-2-yl)-3-methyl-1,2,4-oxadiazole
Reactant of Route 5
5-(5-Bromopyridin-2-yl)-3-methyl-1,2,4-oxadiazole
Reactant of Route 6
5-(5-Bromopyridin-2-yl)-3-methyl-1,2,4-oxadiazole

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